molecular formula C8H5BrFNO3 B13004991 2-Bromo-1-(2-fluoro-6-nitrophenyl)ethanone

2-Bromo-1-(2-fluoro-6-nitrophenyl)ethanone

Cat. No.: B13004991
M. Wt: 262.03 g/mol
InChI Key: KLGXKXJVMNDYEK-UHFFFAOYSA-N
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Description

2-Bromo-1-(2-fluoro-6-nitrophenyl)ethanone is an organic compound that belongs to the class of halogenated ketones It is characterized by the presence of a bromine atom, a fluorine atom, and a nitro group attached to a phenyl ring, with an ethanone group as the core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(2-fluoro-6-nitrophenyl)ethanone typically involves the bromination of 2-fluoro-6-nitroacetophenone. The reaction is carried out using bromine in the presence of a suitable solvent such as chloroform or acetic acid. The reaction conditions often include refluxing the mixture to ensure complete bromination. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, reaction time, and reagent addition, ensuring consistent product quality. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the required purity standards .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(2-fluoro-6-nitrophenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-1-(2-fluoro-6-nitrophenyl)ethanone has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Studies: Employed in studies to understand the interaction of halogenated compounds with biological systems.

    Industrial Applications: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(2-fluoro-6-nitrophenyl)ethanone involves its interaction with nucleophiles due to the presence of the electrophilic bromine atom. The compound can form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. The nitro group may also participate in redox reactions, influencing the compound’s reactivity and interaction with biological targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-(2-fluoro-4-nitrophenyl)ethanone
  • 2-Bromo-1-(2-fluoro-6-methylphenyl)ethanone
  • 2-Bromo-1-(2-fluoro-6-chlorophenyl)ethanone

Uniqueness

2-Bromo-1-(2-fluoro-6-nitrophenyl)ethanone is unique due to the specific positioning of the fluorine and nitro groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The presence of both electron-withdrawing groups (fluorine and nitro) enhances the compound’s electrophilicity, making it a valuable intermediate in various synthetic applications .

Properties

Molecular Formula

C8H5BrFNO3

Molecular Weight

262.03 g/mol

IUPAC Name

2-bromo-1-(2-fluoro-6-nitrophenyl)ethanone

InChI

InChI=1S/C8H5BrFNO3/c9-4-7(12)8-5(10)2-1-3-6(8)11(13)14/h1-3H,4H2

InChI Key

KLGXKXJVMNDYEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)CBr)[N+](=O)[O-]

Origin of Product

United States

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